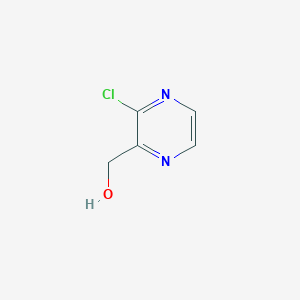
(3-Chloropyrazin-2-yl)methanol
Overview
Description
“(3-Chloropyrazin-2-yl)methanol” is a useful reagent for the preparation of indazolylquinazolinones as inhibitors of human immunodeficiency virus replication .
Synthesis Analysis
The synthesis of “(3-Chloropyrazin-2-yl)methanol” involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .Molecular Structure Analysis
The molecular formula of “(3-Chloropyrazin-2-yl)methanol” is C5H5ClN2O . The InChI code is 1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 . The molecular weight is 144.56 g/mol .Chemical Reactions Analysis
“(3-Chloropyrazin-2-yl)methanol” is involved in the reaction conditions of 2-chloro-3-cyanopyrazine with hydrogen and acetic acid in water at 20 under 3000.3 Torr .Physical And Chemical Properties Analysis
“(3-Chloropyrazin-2-yl)methanol” has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 144.0090405 g/mol . The topological polar surface area is 46 Ų . The heavy atom count is 9 .Scientific Research Applications
Anticancer Drug Design
(3-Chloropyrazin-2-yl)methanol: has been utilized in the synthesis of pyrazine-based compounds with potential anticancer properties. These compounds target the protein tyrosine phosphatases (PTPs) pathway, which is crucial for cell proliferation and metabolism. Specifically, the SHP2 protein, a member of the PTPs family, is closely associated with cancer. By inhibiting SHP2, these compounds can act as cytotoxic agents against cancer cells .
Allosteric Inhibitors for SHP2
The compound has been involved in the design of allosteric inhibitors like SHP099. These inhibitors are designed to selectively bind to the allosteric site of SHP2, thereby modulating its activity. SHP099, in particular, has shown high potency and selectivity, making it a promising candidate for therapeutic applications .
Structure-Based Drug Discovery
In the realm of structure-based drug discovery, (3-Chloropyrazin-2-yl)methanol plays a role in the optimization of known inhibitors. By introducing specific linkers or functional groups, researchers can enhance the interactions of a drug with its target, leading to the discovery of new hydrogen bonds and improved drug efficacy .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.04 according to iLOGP and -0.11 according to XLOGP3 . These properties could impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanol. For instance, the compound’s storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s stability and activity. Other factors, such as pH and the presence of other compounds, could also influence its action.
properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTVRJQDIXLFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653998 | |
| Record name | (3-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89283-32-9 | |
| Record name | (3-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


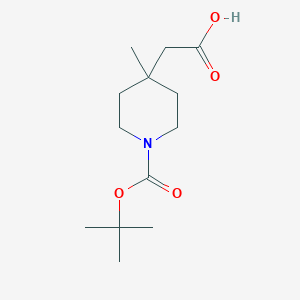
![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)
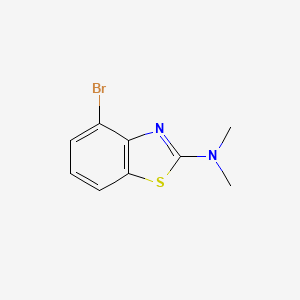
![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)
![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)
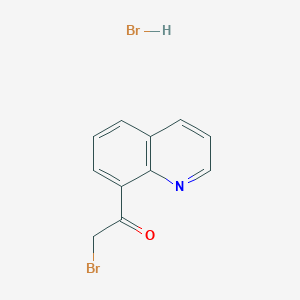
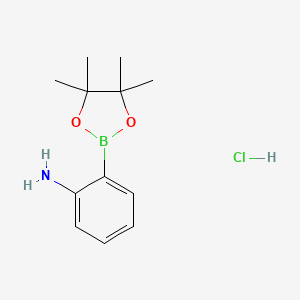

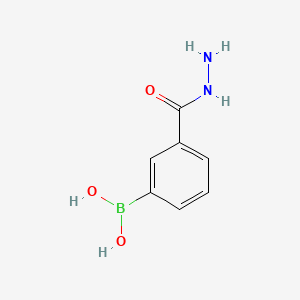
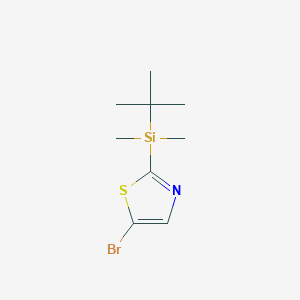
![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)